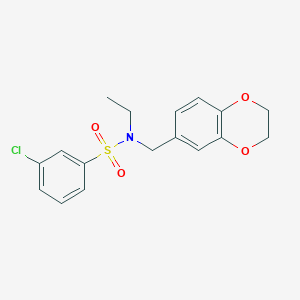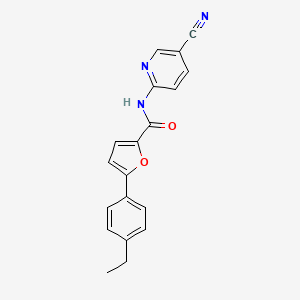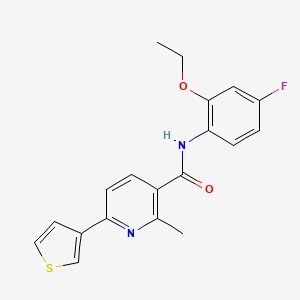![molecular formula C14H16N2O4S2 B7682925 N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide](/img/structure/B7682925.png)
N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTS is a sulfonamide derivative that has shown promising results in various biological assays, including anti-inflammatory, antitumor, and antiviral activities.
Mécanisme D'action
The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide is not fully understood. However, it is believed that N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of immune responses, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide has also been shown to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth. Additionally, N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide has been shown to have antiviral activity against several viruses, including HIV-1, HSV-1, and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide in lab experiments is its potent biological activity, which makes it an ideal candidate for studying various biological systems. However, N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide has some limitations, including its low solubility in water, which can make it difficult to use in certain assays. Additionally, N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide has been shown to have some toxicity in animal models, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide. One area of interest is the development of N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Another area of interest is the development of N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide-based therapeutics for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide and its potential applications in other biological systems.
Méthodes De Synthèse
N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylthiazole with chlorosulfonic acid, followed by the reaction with 3-ethoxybenzoyl chloride. The resulting product is then purified using column chromatography, yielding a white crystalline powder with a purity of over 99%.
Applications De Recherche Scientifique
N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various biological systems. In vitro studies have shown that N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide has also been shown to have antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
Propriétés
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-4-20-12-7-5-6-11(8-12)13(17)16-22(18,19)14-9(2)15-10(3)21-14/h5-8H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWFEQCYUYTSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NS(=O)(=O)C2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)
![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)

![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)
![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)
![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)

![2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7682900.png)
![2-(1H-indol-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7682904.png)


![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)
